molecular formula C9H11NO3 B1422806 Methyl (2-(hydroxymethyl)phenyl)carbamate CAS No. 117550-36-4

Methyl (2-(hydroxymethyl)phenyl)carbamate

Cat. No. B1422806
CAS RN: 117550-36-4
M. Wt: 181.19 g/mol
InChI Key: QNCPWLXCDKFGEK-UHFFFAOYSA-N
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Description

“Methyl (2-(hydroxymethyl)phenyl)carbamate” is an organic compound . It is a carbamate ester derived from carbamic acid . Carbamates are ester compounds of carbamic acid and are important intermediates in the synthesis of pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of “Methyl (2-(hydroxymethyl)phenyl)carbamate” involves two stages . In the first stage, (2-aminophenyl)methanol reacts with anhydrous sodium carbonate in tetrahydrofuran and lithium hydroxide monohydrate at 0℃ under an inert atmosphere. In the second stage, methyl chloroformate is added to the reaction mixture in tetrahydrofuran and lithium hydroxide monohydrate at 0 - 20℃ for 1 hour under an inert atmosphere .


Molecular Structure Analysis

The molecular formula of “Methyl (2-(hydroxymethyl)phenyl)carbamate” is C9H11NO3 . Its molecular weight is 181.19 .


Chemical Reactions Analysis

Carbamates, including “Methyl (2-(hydroxymethyl)phenyl)carbamate”, can be synthesized by carbamoylation . This process involves a one-pot reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .

Safety and Hazards

While specific safety and hazard information for “Methyl (2-(hydroxymethyl)phenyl)carbamate” is not available in the retrieved sources, carbamates are generally considered hazardous . They can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity .

Future Directions

The future directions for “Methyl (2-(hydroxymethyl)phenyl)carbamate” and other carbamates could involve further exploration of their synthesis methods, particularly those that are environmentally friendly . Additionally, more research could be conducted to understand their mechanisms of action and to develop safer handling and disposal methods.

properties

IUPAC Name

methyl N-[2-(hydroxymethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-9(12)10-8-5-3-2-4-7(8)6-11/h2-5,11H,6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCPWLXCDKFGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001044603
Record name (2-Hydroxymethyl-phenyl)carbamic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001044603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117550-36-4
Record name (2-Hydroxymethyl-phenyl)carbamic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001044603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reaction of aminobenzylalcohol (3 g) with methylchloroformate (1.9 ml) in the presence of DIPEA (12.8 ml) was performed according to the method described in example 22. The residue was chromatographed on silica gel in dichloromethane/ethyl acetate=25/1 as eluent. Yield: 4.19 g.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
12.8 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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